N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a pyridazinyl group, a piperidinyl group, and a pyrazole carboxamide group
Preparation Methods
The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of 2-methoxyphenyl hydrazine with a suitable aldehyde or ketone to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyridazinyl ring.
Formation of the piperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with the pyridazinyl intermediate to form the piperidinyl-pyridazinyl compound.
Formation of the pyrazole carboxamide: This step involves the reaction of the piperidinyl-pyridazinyl compound with a suitable pyrazole derivative to form the final compound, this compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions.
Chemical Reactions Analysis
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. This can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. This can lead to the formation of substituted derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used as a probe to study biological processes and interactions. It can also be used as a potential drug candidate for the treatment of various diseases.
Medicine: The compound can be used as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound can be used as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds have a similar pyrazole ring but differ in the presence of a quinoline ring instead of a pyridazine ring.
Indole derivatives: These compounds have a similar aromatic ring but differ in the presence of an indole ring instead of a pyridazine ring.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring but differ in the presence of a pyrimidine ring instead of a pyridazine ring.
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-26-18(9-12-22-26)21(28)23-15-10-13-27(14-11-15)20-8-7-17(24-25-20)16-5-3-4-6-19(16)29-2/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBWLNKNRPAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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